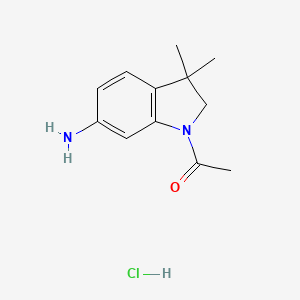

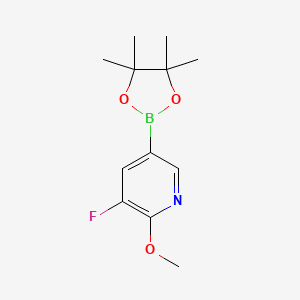

![molecular formula C8H11N5O B572188 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide CAS No. 1223748-53-5](/img/structure/B572188.png)

2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide is a chemical compound with the linear formula C8H11O1N5 . It has been studied in the development of new therapies .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, one method involves the reaction of 2 with various isocyanates followed by a ring-closure under basic conditions . Another method describes the synthesis from 2-amino-6-methyluracil through the crucial step of 2-pivaloyl protecting and cyclization .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectral data, including 1 H NMR, 13 C NMR, gHMQC, and HRMS spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a solid form and a melting point of 140-145 °C . Its empirical formula is C7H10N4 · 2HCl, and it has a molecular weight of 223.10 .Scientific Research Applications

Synthesis and Characterization

Substituted tetrahydropyrimidine derivatives, including compounds structurally related to 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide, have shown promising in vitro anti-inflammatory activity. These compounds are synthesized via a novel procedure, and their anti-inflammatory potential is supported by inhibition of protein denaturation methods, with diclofenac serving as a standard drug for comparison. The results suggest a strong basis for further investigation into their anti-inflammatory capabilities (Gondkar, Deshmukh, & Chaudhari, 2013).

Anti-inflammatory Properties

Pyrimidines, including derivatives similar to 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide, exhibit a wide range of pharmacological effects such as anti-inflammatory properties. These effects are attributed to their ability to inhibit the expression and activities of key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. A detailed review of recent developments in pyrimidine synthesis and their structure-activity relationships (SARs) highlights the significant anti-inflammatory effects of these compounds, providing a foundation for future research in developing new anti-inflammatory agents (Rashid et al., 2021).

Biological Activity and SAR

The biological activity of pyrimidine derivatives, closely related to the core structure of 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide, is extensive, covering antimicrobial, anti-cancer, anti-tubercular, and anti-inflammatory effects, among others. The position of substituents on the pyrimidine nucleus significantly influences these activities, indicating the versatility and potential of these compounds as lead molecules for developing drugs targeting various diseases. This comprehensive overview underscores the importance of pyrimidine derivatives in medicinal chemistry and suggests future directions for discovering target-specific biological activities (Natarajan et al., 2022).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: calling a poison center or doctor if feeling unwell (P301 + P312) .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the pi3k/akt pathway, which is often overactivated in various cancers .

Mode of Action

It is likely that it interacts with its target to induce changes that could inhibit the overactivation of the pi3k/akt pathway .

Biochemical Pathways

The compound potentially affects the PI3K/Akt pathway . This pathway plays a crucial role in cell cycle regulation, and its overactivation can lead to uncontrolled cell proliferation, a hallmark of cancer .

Result of Action

Given its potential interaction with the pi3k/akt pathway, it may result in the inhibition of cell proliferation .

properties

IUPAC Name |

2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c9-7(14)6-4-3-11-2-1-5(4)12-8(10)13-6/h11H,1-3H2,(H2,9,14)(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNGJXZBJVKMCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(N=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676573 |

Source

|

| Record name | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |

CAS RN |

1223748-53-5 |

Source

|

| Record name | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

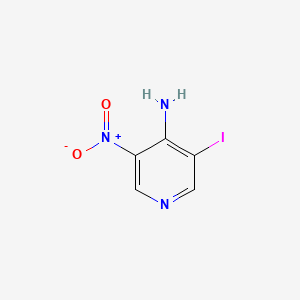

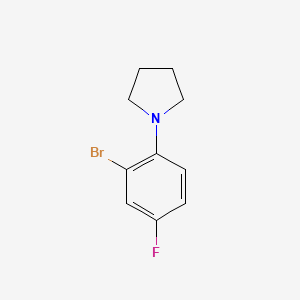

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)

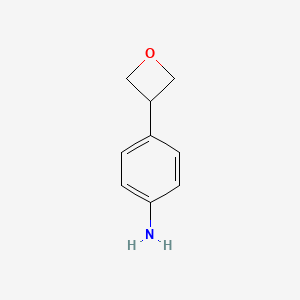

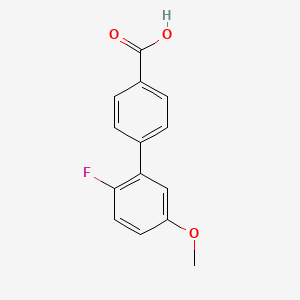

![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)

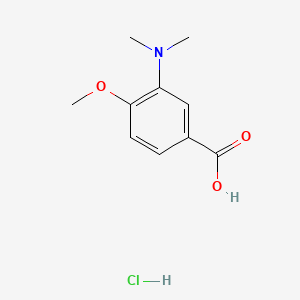

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)

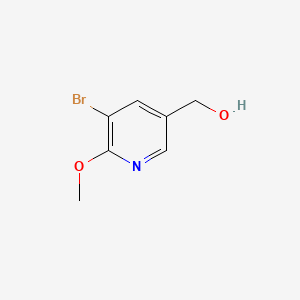

![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)